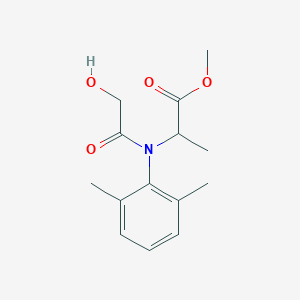

Metalaxyl-O-desmethyl

Description

Structure

3D Structure

Properties

CAS No. |

66637-79-4 |

|---|---|

Molecular Formula |

C14H19NO4 |

Molecular Weight |

265.30 g/mol |

IUPAC Name |

methyl 2-(N-(2-hydroxyacetyl)-2,6-dimethylanilino)propanoate |

InChI |

InChI=1S/C14H19NO4/c1-9-6-5-7-10(2)13(9)15(12(17)8-16)11(3)14(18)19-4/h5-7,11,16H,8H2,1-4H3 |

InChI Key |

HOOCPOQCHBHJLU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)CO |

Origin of Product |

United States |

Formation and Degradation Pathways of Metalaxyl O Desmethyl in Environmental Compartments

Biotic Transformation Mechanisms Leading to Metalaxyl-O-desmethyl Formation

In soil environments, microbial activity is a primary driver of metalaxyl (B1676325) transformation. slu.se Soil microorganisms are capable of metabolizing metalaxyl through several pathways, including demethylation and hydroxylation. inchem.orgnih.gov Demethylation of the ether group is a key step in the formation of this compound. ekb.eg Additionally, hydroxylation of the aromatic ring or the methyl side chains can occur, leading to a variety of metabolic products. nih.govnih.gov The rate of these transformations is influenced by soil characteristics such as organic matter content, pH, and the composition of the microbial community. slu.senih.gov For instance, soils with a history of metalaxyl application may exhibit accelerated degradation due to the adaptation of microbial populations. cdnsciencepub.com

The degradation of metalaxyl in soil generally follows first-order kinetics. nih.gov The half-life of metalaxyl in soil under aerobic conditions is approximately 40 days, while under anaerobic conditions, it's about 9 weeks. epa.govepa.gov Field studies have reported half-lives ranging from 14 to 56 days. epa.govepa.gov

Table 1: Half-life of Metalaxyl in Different Soil Conditions

| Condition | Half-life | Reference |

|---|---|---|

| Aerobic Soil (Lab) | ~40 days | epa.gov |

| Anaerobic Soil (Lab) | ~9 weeks | epa.gov |

| Field Conditions | 14-56 days | epa.govepa.gov |

In aquatic environments, microbial metabolism also plays a significant role in the degradation of metalaxyl. nih.govscispace.com Various microorganisms, including bacteria like Pseudomonas sp. and fungi such as Aspergillus niger, Cladosporium herbarum, and Penicillium sp., have been shown to degrade metalaxyl in aqueous media. nih.govscispace.com These microorganisms can utilize metalaxyl as a source of carbon and nitrogen, transforming it into other compounds. nih.gov The degradation process in aquatic systems is influenced by factors like pH and temperature, with a neutral pH of 7 and a temperature of 30°C being optimal for many degrading microbes. nih.govscispace.com

Under aerobic aquatic conditions, the half-life of metalaxyl is around 55 days, while under anaerobic conditions, it is approximately 30 days. epa.gov

During the transformation of metalaxyl, other metabolites are formed concurrently with this compound. A major and frequently detected metabolite is Metalaxyl Acid (CGA-62826), which is formed through the hydrolysis of the methyl ester group of metalaxyl. nih.govnih.govresearchgate.netepa.gov This metabolite is particularly prevalent in soils. nih.gov The formation of Metalaxyl Acid can sometimes exceed that of the parent compound. fao.org

Other identified metabolic pathways include N-dealkylation and oxidation of the benzylic methyl groups. inchem.org In some cases, a metabolite identified as N-methoxyacetyl-2,6-dimethyl-aniline has also been detected. ekb.egresearchgate.net The variety of metabolites produced highlights the multiple degradation routes that metalaxyl can undergo in the environment.

Table 2: Major Metabolites of Metalaxyl

| Metabolite Name | Formation Pathway | Reference |

|---|---|---|

| This compound | Cleavage of the methyl ether group | inchem.orgekb.eg |

| Metalaxyl Acid (CGA-62826) | Hydrolysis of the methyl ester group | nih.govnih.govresearchgate.netepa.gov |

| N-methoxyacetyl-2,6-dimethyl-aniline | N-dealkylation | ekb.egresearchgate.net |

| Hydroxylated metabolites | Benzylic hydroxylation of methyl side chains or aromatic hydroxylation | nih.govnih.gov |

Abiotic Transformation Mechanisms Influencing this compound Precursors

Metalaxyl is considered to be moderately stable to hydrolysis under typical environmental pH conditions. nih.govepa.govepa.gov Its hydrolytic half-life is estimated to be around 200 days at pH 5 and 7, and 115 days at pH 9. epa.govepa.gov This stability indicates that hydrolysis is not a rapid degradation pathway for the parent compound itself. However, the hydrolytic cleavage of the ester group is the key reaction leading to the formation of the major metabolite, Metalaxyl Acid (CGA-62826). fao.orgfao.org Therefore, while metalaxyl is relatively stable, hydrolysis plays a crucial role in the formation of one of its principal metabolites.

Table 3: Hydrolytic Half-life of Metalaxyl

| pH | Half-life | Reference |

|---|---|---|

| 5 | ~200 days | epa.govepa.gov |

| 7 | ~200 days | epa.govepa.gov |

| 9 | 115 days | epa.govepa.gov |

Degradation Kinetics and Environmental Half-lives of this compound

Half-life in Soil Systems

This compound is considered a persistent metabolite in soil environments. epa.gov Its formation can be significant, with its concentration sometimes exceeding that of the parent metalaxyl. fao.org Once formed, its degradation proceeds at a variable rate, influenced by soil conditions.

In laboratory studies under aerobic conditions, the half-life (DT50) of this compound can vary widely. One study calculated a half-life of 240 days. epa.gov Another investigation observed significantly different degradation rates depending on soil conditions and history. In a consistently moist "reference" soil, the half-life of the metabolite (CGA 62826) was determined to be between 11.0 and 18.4 days. nih.gov However, in a "test" soil subjected to drying and rewetting cycles, which stresses microbial populations, the half-life was considerably longer, ranging from 53.3 to 63.0 days. nih.gov

Field and laboratory data indicate that this compound can accumulate in soil. An EPA report noted that under aerobic soil metabolism conditions, CGA-62826 accumulated to a maximum of 53.6% of the applied parent compound after 66 days, with 23% still remaining after 360 days. epa.gov Another study reported it as a major aerobic degradation product, constituting up to 54.4% of the parent compound after 89 days.

Half-life of this compound (CGA-62826) in Soil

| Soil Condition | Half-life (DT50) in Days | Source |

|---|---|---|

| Calculated (PESTAN Model) | 240 | epa.gov |

| Reference Soil (Consistently Moist) | 11.0 - 18.4 | nih.gov |

| Test Soil (Drying-Rewetting Stress) | 53.3 - 63.0 | nih.gov |

Half-life in Aquatic Systems

In aquatic environments, the degradation of this compound is influenced by factors such as oxygen levels and pH. The parent compound, metalaxyl, is generally stable to hydrolysis, making its transformation into metabolites like this compound a key pathway for its dissipation in water. epa.govregulations.govepa.gov

The hydrolysis of this compound itself is pH-dependent, with a reported half-life of 30 to 60 days at a neutral pH of 7. vulcanchem.com

The presence of oxygen is a significant factor.

Aerobic Aquatic Conditions: Under aerobic conditions, the parent metalaxyl degrades with a half-life ranging from 22 to 55 days. This compound (CGA-62826) is a major degradate, reaching a concentration of 76% of the parent compound after 240 days, indicating its relative persistence even as the parent compound degrades. regulations.gov

Anaerobic Aquatic Conditions: In anaerobic water-sediment environments, metalaxyl is moderately persistent with a half-life of approximately 29 days. regulations.gov Here too, CGA-62826 is a major transformation product, constituting 48% of the parent compound after 385 days. regulations.gov

Persistence of this compound in Aquatic Systems

| Condition | Parameter | Value | Source |

|---|---|---|---|

| Hydrolysis | Half-life (pH 7) | 30 - 60 days | vulcanchem.com |

| Aerobic Aquatic System | Max. Formation (% of parent) | 76% at 240 days | regulations.gov |

| Anaerobic Aquatic System | Max. Formation (% of parent) | 48% at 385 days | regulations.gov |

Factors Governing Degradation Rates (Temperature, pH, Organic Matter, Microbial Activity)

The rate at which this compound degrades in the environment is governed by a combination of physicochemical and biological factors.

Temperature: As with most microbially-mediated processes, temperature influences the degradation rate. Studies on the parent compound show that degradation is faster at higher temperatures, a principle that generally applies to its metabolites as well. researchgate.net

pH: The degradation of this compound via hydrolysis is pH-dependent. vulcanchem.com While the enantioselective degradation of the parent metalaxyl shows a strong correlation with soil pH, a similar correlation has not been established for the degradation of the metalaxyl acid metabolite itself. acs.org

Organic Matter: Soil organic matter content can influence the fate of this compound. Higher organic matter can increase the sorption of the parent compound and its metabolites, which may reduce their bioavailability for microbial degradation and slow the degradation rate. csic.es Conversely, soil organic carbon has also been shown to have a positive influence on the degradation of some pesticides. researchgate.net Increased organic matter also tends to decrease the leaching of the parent compound, which would similarly affect the movement of the metabolite. epa.gov

Microbial Activity: This is the most critical factor driving the degradation of this compound. The formation of this metabolite from metalaxyl is almost exclusively mediated by soil microorganisms. nih.govasm.org The health and activity of the microbial community are therefore paramount. For instance, soil drying-rewetting events that cause stress to microbes have been shown to significantly delay the degradation of both metalaxyl and its metabolite, CGA 62826. asm.orgnih.gov Furthermore, some research has found a positive correlation between the degradation of the parent fungicide and the activity of certain soil enzymes, such as acid phosphatase, highlighting the specific biochemical processes involved. researchgate.netnih.gov

Environmental Mobility and Distribution of Metalaxyl O Desmethyl

Leaching Dynamics through Soil Profiles

Both metalaxyl (B1676325) and its primary degradate, Metalaxyl-O-desmethyl, are persistent and mobile, readily leaching in many types of soil. epa.govepa.gov Laboratory and field studies have confirmed that both compounds have the potential to reach groundwater. nih.govepa.govepa.gov In field studies, metalaxyl and this compound have been detected at soil depths of 36-48 inches. epa.govepa.gov

In aged soil column experiments, the movement of these compounds was observed in both sand and silty loam soils. epa.gov For instance, in a sand soil column, 79.2% of the applied radioactivity was recovered in the leachate, with 31% of that being this compound. epa.gov In a silty loam soil, 48.7% of the applied radioactivity was found in the leachate, with 18% identified as this compound. epa.gov

The leaching potential of this compound and its parent compound is significantly influenced by the physicochemical properties of the soil. nih.govresearchgate.net Key factors include organic matter content, clay content, and soil pH. nih.govresearchgate.net

Organic Matter and Clay Content : Soils with low organic matter and clay content exhibit a higher potential for the leaching of metalaxyl and its metabolites. nih.govresearchgate.net This is because organic matter and clay particles provide surfaces for adsorption, which retards the downward movement of the compounds. nih.govacs.org Increased organic matter can decrease the rate of leaching. orst.edu In one study, the mobility of metalaxyl was found to be inversely related to the organic matter content of the soil. researchgate.net

Soil pH : Metalaxyl is stable within a wide pH range of 1 to 9, meaning its structure and properties are not significantly affected by the typical pH values found in agricultural soils. researchgate.net

Soil Type : The type of soil plays a crucial role in the mobility of these compounds. Due to its high water solubility and poor sorption to soil particles, metalaxyl readily leaches, particularly in sandy soils. orst.eduusda.gov Studies have shown that metalaxyl and this compound are strong leachers in sandy soils and those with low organic matter. epa.gov

Influence of Soil Properties on Metalaxyl Leaching

| Soil Property | Influence on Leaching | Source |

|---|---|---|

| Low Organic Matter | Increases Leaching Potential | nih.govresearchgate.netorst.edu |

| Low Clay Content | Increases Leaching Potential | nih.govresearchgate.net |

| High Sand Content | Increases Leaching Potential | epa.govorst.edu |

| Soil pH (1-9) | No significant effect on stability | researchgate.net |

The sorption (adsorption-desorption) processes of the precursor, metalaxyl, are fundamental in controlling its interaction with soil and, consequently, the availability of this compound for transport. tandfonline.comtandfonline.com Sorption influences the translocation, volatility, persistence, and bioactivity of a pesticide in the soil. tandfonline.comtandfonline.comnih.gov

Studies using batch equilibration techniques have shown that metalaxyl exhibits a low level of sorption in various soils, indicated by low sorption coefficient (Kd) values. tandfonline.comtandfonline.comnih.gov This weak interaction with soil binding sites contributes to its high mobility and potential for runoff and leaching. tandfonline.com The primary soil components influencing metalaxyl sorption are organic matter and clay content, particularly altered illite (B577164) and montmorillonite. nih.govtandfonline.comnih.gov

Desorption tests have revealed that a significant amount of the sorbed metalaxyl is not readily released back into the soil solution, a phenomenon known as hysteresis. tandfonline.comtandfonline.comnih.gov This suggests that a fraction of the applied metalaxyl can become tightly bound to soil particles. tandfonline.comtandfonline.comnih.gov

Sorption and Desorption Parameters for Metalaxyl

| Parameter | Value/Observation | Implication | Source |

|---|---|---|---|

| Sorption Coefficient (KdSorp) | 2.3 - 6.5 | Low sorption, high leaching risk | tandfonline.comnih.gov |

| Desorption | 22-56% of retained metalaxyl | Hysteretic effect; a portion is tightly bound | tandfonline.comnih.gov |

| Primary Influencing Factors | Organic matter, clay content (montmorillonite, ferrihydrite) | Higher content leads to greater sorption | nih.govtandfonline.comnih.gov |

Aquatic Transport and Dispersion in Surface and Groundwater Systems

Due to their persistence and mobility in soil, metalaxyl and this compound pose a threat of contamination to both surface and groundwater. epa.govtandfonline.comnih.gov Monitoring data have confirmed the presence of both the parent compound and its primary degradate in groundwater in several locations. epa.govepa.gov

Metalaxyl's high water solubility and low sorption to soil facilitate its transport to aquatic systems through runoff and leaching. researchgate.netusda.gov Once in aquatic environments, metalaxyl is relatively stable to hydrolysis under normal environmental pH values and is also photolytically stable in water when exposed to sunlight. nih.govresearchgate.net However, it does degrade moderately rapidly in aquatic systems. epa.gov

The presence of metalaxyl in groundwater has been documented in several states, with concentrations typically up to 3 parts per billion (ppb), although higher concentrations have been found, likely not resulting from normal field use. epa.gov The detection of these compounds in groundwater underscores their potential for long-range transport within aquatic systems. epa.govepa.gov

Volatilization Potential from Environmental Interfaces

Volatilization, the process of a chemical converting from a solid or liquid to a gas, is not a significant dissipation pathway for metalaxyl and, by extension, its less volatile metabolites like this compound. epa.govresearchgate.netnih.gov Studies have indicated that very little of the applied metalaxyl is lost to volatilization from soil or water surfaces. epa.govepa.gov

The low vapor pressure of metalaxyl contributes to its low volatilization potential. researchgate.net One study measuring the partitioning of metalaxyl applied to a bentgrass putting green found that cumulative volatilization loss accounted for only 0.10% of the applied amount. nih.gov This indicates that atmospheric transport via volatilization is a minor fate process for this compound.

Enantioselective Environmental Behavior of Metalaxyl O Desmethyl

Enantiomeric Recognition and Preferential Degradation in Environmental Systems

The degradation of metalaxyl (B1676325) in environmental systems, particularly in soil, is an enantioselective process, which directly influences the enantiomeric composition of the resulting metalaxyl acid. acs.orgnih.gov Research has consistently shown that the fungicidally active R-enantiomer of metalaxyl is often degraded faster than the inactive S-enantiomer. acs.orgnih.gov This preferential degradation leads to residues of the parent compound becoming enriched with S-metalaxyl, and consequently affects the enantiomeric ratio of the formed metalaxyl acid. acs.org

The degradation of metalaxyl acid itself has also been found to be enantioselective. acs.orgnih.gov Studies have observed that the degradation rates of the two enantiomers of metalaxyl acid can differ, indicating that microbial communities in the soil can distinguish between the stereoisomers. acs.org For instance, in one study, the S-enantiomer of metalaxyl acid was found to degrade faster than the R-enantiomer. acs.org

The extent and direction of this enantioselectivity are highly dependent on environmental conditions, most notably soil properties. nih.gov Soil pH, in particular, has been identified as a critical factor influencing which enantiomer degrades more rapidly. nih.gov

In aerobic soils with a pH above 5, the R-enantiomer of metalaxyl is preferentially degraded. nih.gov

In aerobic soils with a pH between 4 and 5, the degradation rates of both enantiomers are similar. nih.gov

In more acidic aerobic soils (pH < 4) and under anaerobic conditions, the enantioselectivity is often reversed, with the S-enantiomer degrading faster. nih.gov

This pH-dependent shift in enantioselectivity highlights the complexity of predicting the environmental fate of chiral compounds. nih.gov Furthermore, the texture of the soil can influence the bioavailability and subsequent degradation of the enantiomers. In fine-textured soils, the entrapment of the fungicide in small pores can protect it from enantioselective degradation, leading to slower degradation rates and less pronounced enantioselectivity compared to coarse-textured soils. acs.org

Enantioselective Degradation of Metalaxyl in Aerobic Soils Based on pH

| Soil pH | Preferentially Degraded Enantiomer | Resulting Residue Enrichment |

|---|---|---|

| > 5 | R-metalaxyl | S-metalaxyl |

| 4 - 5 | Similar degradation rates | No significant enrichment |

| < 4 | S-metalaxyl | R-metalaxyl |

Mechanisms of Enantioselective Formation and Transformation in Biotic Environments

The enantioselective behavior of metalaxyl and its metabolite, metalaxyl acid, is predominantly a biologically mediated process. acs.orgnih.gov The conversion of metalaxyl to metalaxyl acid is carried out by soil microorganisms and proceeds with retention of the original configuration, meaning R-metalaxyl is converted to R-metalaxyl acid and S-metalaxyl to S-metalaxyl acid. acs.orgnih.govresearchgate.net The differential degradation rates of the parent enantiomers are the primary drivers for the enantioselective formation of metalaxyl acid. nih.gov

The high degree of enantioselectivity observed in the degradation of both metalaxyl and metalaxyl acid strongly suggests that these processes are driven by specific enzymes produced by soil microbial populations. acs.org Different microbial communities, potentially possessing different enzymatic systems, exhibit varying preferences for degrading specific enantiomers. researchgate.net This explains the significant variations in enantioselectivity observed across different soil types and conditions. nih.gov For example, a strain of Brevibacillus brevis has been identified to preferably degrade the R-enantiomers of metalaxyl. researchgate.net

The transformation is not limited to soil environments. Enantioselective biotransformation of metalaxyl and the subsequent formation of metalaxyl acid have also been documented in plants. nih.gov In vegetables like tomatoes and cucumbers, the R-enantiomer of metalaxyl was found to be preferentially degraded, leading to an enrichment of the S-enantiomer. nih.gov Correspondingly, the formation of the metalaxyl acid enantiomers was also enantioselective, with R-metalaxyl acid being formed at a faster rate. nih.gov

Analytical Methodologies for Trace Detection and Quantification of Metalaxyl O Desmethyl

Sample Preparation Strategies for Complex Environmental Matrices

The primary challenge in analyzing Metalaxyl-O-desmethyl lies in its extraction from diverse and complex matrices, which can contain numerous interfering substances. The choice of extraction technique is paramount to achieving high recovery rates and a clean extract suitable for instrumental analysis.

A common approach for extracting this compound from soil and sediment involves solid-liquid extraction. One established method utilizes a 50% methanol (B129727) in water solution as the extraction solvent. epa.gov The soil sample is mixed with the solvent and agitated using a reciprocating shaker. epa.gov Following agitation, centrifugation is employed to separate the liquid extract from the solid soil particles. epa.gov This extraction procedure is typically repeated multiple times to ensure the exhaustive recovery of the analyte. epa.gov The collected liquid fractions are then combined for further processing. epa.gov To concentrate the analyte, the extract is placed on a rotary evaporation apparatus to reduce the solvent volume. epa.gov

Another method involves extraction with a methanol:water mixture, followed by cleanup procedures similar to those used for water samples. epa.gov Acidification of the initial methanolic soil suspension with formic acid has also been reported to facilitate extraction. nih.gov

The effectiveness of these methods is demonstrated by recovery studies. For instance, fortified soil samples have shown an average recovery of 81.2% ± 15.4% for CGA-62826, with a method limit of quantification of 10.0 µg/kg. epa.gov

Table 1: Summary of Extraction Parameters for Soil Samples

| Parameter | Method Details | Reference |

|---|---|---|

| Extraction Solvent | 50% Methanol in Water | epa.gov |

| Extraction Technique | Reciprocating Shaker & Centrifugation (repeated 3 times) | epa.gov |

| Concentration Step | Rotary Evaporation | epa.gov |

| Average Recovery | 81.2% ± 15.4% | epa.gov |

| Limit of Quantification (LOQ) | 10.0 µg/kg | epa.gov |

Solid-phase extraction (SPE) is a widely used and effective technique for isolating and concentrating this compound from water samples. epa.govepa.gov This method involves passing the water sample, often after filtration and acidification, through an SPE column packed with a C18 (octadecyl) sorbent. epa.govepa.gov The analyte adsorbs onto the C18 material while unwanted matrix components are washed away.

After loading the sample, the SPE column is dried, and the retained analytes are eluted with a strong organic solvent, such as acetone. epa.govepa.gov The resulting eluate, containing the concentrated this compound, is then typically evaporated to dryness under a stream of nitrogen. epa.govepa.gov Because this compound is an acid metabolite, a derivatization step is often required before analysis by gas chromatography. epa.govepa.gov This is commonly achieved by converting the metabolite into its butyl ester derivative using a BF3-butanol reagent. epa.govepa.gov The final derivatized extract is then redissolved in a solvent like iso-octane for injection into the chromatographic system. epa.gov The limit of quantitation for this metabolite in water has been reported to be 1 ppb. epa.gov

For plant matrices, the extraction process begins with homogenization of the plant material in a suitable solvent, frequently methanol. nih.gov To remove co-extracted interfering substances such as pigments and lipids, a cleanup procedure is necessary. This often involves liquid-liquid partitioning and column chromatography. nih.gov

A more modern and widely adopted sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. mdpi.com QuEChERS combines extraction and cleanup into a streamlined process. The sample is first homogenized and extracted with an organic solvent, typically acetonitrile (B52724). Subsequently, partitioning salts are added to induce phase separation and remove water and some interferences. A final cleanup step, known as dispersive solid-phase extraction (d-SPE), involves adding specific sorbents to the extract to further remove matrix components before analysis by chromatographic techniques. mdpi.com

Table 2: Comparison of Extraction Techniques for Plant Tissues

| Technique | Extraction Solvent | Cleanup Steps | Reference |

|---|---|---|---|

| Traditional | Methanol | Liquid-liquid partition, Column chromatography | nih.gov |

| QuEChERS | Acetonitrile | Salting out, Dispersive SPE | mdpi.com |

Advanced Chromatographic Techniques for Separation

Following sample preparation, advanced chromatographic techniques are employed to separate this compound from other compounds in the extract, allowing for its accurate identification and quantification.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound, which is a polar acid, a derivatization step to increase its volatility is typically necessary, as described in the water extraction section. epa.govepa.gov

GC systems can be equipped with various detectors. A Nitrogen-Phosphorus Detector (NPD) offers high sensitivity and selectivity for nitrogen-containing compounds like this compound. epa.govepa.gov The final extract, dissolved in a solvent like iso-octane, is injected into the GC-NPD system for analysis. epa.govepa.gov

For enhanced selectivity and confirmation of the analyte's identity, GC is often coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS). scispace.comnih.gov GC-MS/MS provides excellent sensitivity and reduces matrix interference, which is particularly beneficial when analyzing complex environmental samples. hpst.cz The use of selected-ion monitoring (SIM) mode in GC-MS allows for very low detection limits by focusing only on specific ions characteristic of the target analyte. scispace.comnih.gov

High-performance liquid chromatography (HPLC) is well-suited for the analysis of polar and non-volatile compounds like this compound, often without the need for derivatization. nih.gov Reversed-phase HPLC is a common mode used for its separation. nih.govhelixchrom.com

HPLC systems can be paired with various detectors. A photodiode array (PDA) or ultraviolet (UV) detector can be used, but for higher sensitivity and selectivity, mass spectrometry is the preferred choice. sielc.comresearchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for pesticide residue analysis. mdpi.comchromatographyonline.comresearchgate.net This technique offers very low limits of quantification (LOQ), typically around 0.010 mg/kg in matrices like rice, soil, and water. nih.gov The high selectivity of LC-MS/MS, operating in multiple-reaction monitoring (MRM) mode, minimizes the impact of matrix effects and provides unambiguous identification and quantification of the target metabolite. chromatographyonline.comresearchgate.net

Table 3: Chromatographic Techniques for this compound Analysis

| Technique | Key Features | Common Detector(s) | Derivatization Required? | Reference |

|---|---|---|---|---|

| GC | Analysis of volatile compounds | NPD, MS, MS/MS | Yes | epa.govscispace.comnih.gov |

| HPLC | Analysis of polar, non-volatile compounds | UV, PDA, MS, MS/MS | No | nih.govresearchgate.netnih.gov |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

Reversed-Phase HPLC

While specific standardized methods for the direct analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are not extensively detailed in publicly available literature, the principles of RP-HPLC are widely applied to its parent compound, metalaxyl (B1676325). These methods can be adapted for the analysis of its demethylated metabolite. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For metalaxyl, typical stationary phases include C18 columns. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol.

| Parameter | Typical Conditions for Metalaxyl Analysis |

| Stationary Phase | C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures |

| Detector | UV Detector |

This table presents typical conditions for the analysis of the parent compound, metalaxyl, which can be optimized for the detection of this compound.

Chiral Stationary Phase HPLC for Enantiomeric Analysis

Metalaxyl is a chiral compound, existing as two enantiomers with different biological activities. Consequently, its metabolites, including this compound, can also be chiral. The enantioselective analysis is therefore important. Chiral Stationary Phase (CSP) HPLC is the primary technique for separating enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective in separating the enantiomers of metalaxyl and its intermediates. researchgate.netresearchgate.net The separation is achieved through the differential interaction of the enantiomers with the chiral stationary phase. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for achieving optimal separation. researchgate.net

| Chiral Stationary Phase Type | Common Examples | Application |

| Polysaccharide-based | Cellulose-tris(3,5-dimethylphenylcarbamate) | Separation of metalaxyl enantiomers and its intermediates. researchgate.netresearchgate.net |

This table highlights a common type of chiral stationary phase used for the enantiomeric separation of metalaxyl, which is relevant for the analysis of its chiral metabolites.

Other Chromatographic and Spectrometric Techniques (e.g., TLC, MS)

Beyond HPLC, other techniques play a role in the analysis of metalaxyl and its metabolites. Thin-Layer Chromatography (TLC) is a simple and cost-effective method that can be used for screening and qualitative analysis. nih.gov For more definitive identification and quantification, Mass Spectrometry (MS) is often coupled with chromatographic techniques.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Confirmation and Quantification

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) are powerful tools for the unequivocal identification and highly sensitive quantification of pesticide residues. nih.gov When coupled with liquid chromatography (LC-MS/MS), these techniques provide a high degree of selectivity and sensitivity, making them ideal for trace-level analysis in complex matrices.

In LC-MS/MS analysis, the compound of interest is first separated by HPLC and then introduced into the mass spectrometer. The molecule is ionized, and the mass-to-charge ratio of the resulting ion is measured. For enhanced specificity, MS/MS is employed, where a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This process, known as multiple reaction monitoring (MRM), significantly reduces matrix interference and improves the accuracy of quantification. A method for the simultaneous stereoselective analysis of metalaxyl and its metabolite, metalaxyl acid, in animal-derived foods has been established using chiral liquid chromatography-tandem mass spectrometry. nih.gov This indicates the applicability of such methods for other metabolites like this compound.

Method Validation and Quality Assurance in Environmental Analysis

To ensure the reliability and accuracy of analytical data, method validation and quality assurance are paramount. A validated analytical method provides confidence that the method is suitable for its intended purpose. Key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity: The range over which the instrumental response is proportional to the concentration of the analyte.

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies using spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

Quality assurance involves the implementation of procedures to ensure that the analytical results meet a predefined standard of quality. This includes the use of certified reference materials, participation in proficiency testing schemes, and maintaining proper documentation of all analytical procedures. For pesticide residue analysis in food and feed, specific guidelines and quality control procedures are established to ensure the reliability of the data.

Environmental Occurrence and Exposure Assessment of Metalaxyl O Desmethyl

Empirical Data on Detection Frequencies in Water Resources (Groundwater, Surface Water)

The presence of Metalaxyl-O-desmethyl in water resources is a direct consequence of the agricultural use of its parent compound, metalaxyl (B1676325). Due to its mobility, it has the potential to leach into groundwater or be transported into surface water bodies via runoff.

Monitoring studies have confirmed the presence of this metabolite in water systems. A notable study conducted at a research site in Jyndevad, Denmark, as part of the Danish Pesticide Leaching Assessment Programme, provided detailed empirical data on the detection of this compound (referred to as CGA 62826) in groundwater following pesticide application. The study monitored several downstream and upstream wells at varying depths. Concentrations of the metabolite were observed to peak following precipitation and irrigation events, indicating its transport through the soil profile into the saturated zone. In one downstream monitoring well, concentrations reached approximately 0.1 µg/L. researchgate.net

In the United States, the Environmental Protection Agency (EPA) considers this compound (CGA-62826) a residue of concern in drinking water assessments. regulations.gov While comprehensive monitoring data for the metabolite is not always available separately from the parent compound, the EPA's national water quality assessment reports detections of the parent metalaxyl at a maximum concentration of 3.79 µg/L in groundwater and 46.4 µg/L in surface water, suggesting the potential for the metabolite's presence. regulations.gov A three-year study in the Viotikos Kifissos basin in Greece also reported that the parent compound, metalaxyl-M, was among the most frequently detected pesticides in water samples from boreholes, rivers, and wells, although specific concentrations for this compound were not detailed. tandfonline.com

Table 1: Detection of this compound (CGA 62826) in Groundwater at Jyndevad, Denmark

Data derived from graphical representations in the Danish Pesticide Leaching Assessment Programme report. researchgate.net

| Monitoring Well | Screen Depth (meters below ground surface) | Approximate Maximum Concentration (µg/L) | Temporal Observation |

|---|---|---|---|

| M1 | 1-2 | ~0.05 | Detected sporadically post-application |

| M2 | 2-3 | ~0.1 | Peak concentrations observed following application and recharge events |

| M4 | 4-5 | < 0.02 (Below detection) | Generally not detected |

| H1 | 1-2 | ~0.04 | Detected sporadically post-application |

| M7 (Upstream) | 1-2 | < 0.02 (Below detection) | Not detected |

Recorded Concentrations in Agricultural and Non-Agricultural Soils

In the soil environment, this compound is a primary metabolite formed through the microbial degradation of metalaxyl. nih.gov Its concentration and persistence in soil are influenced by various factors, including soil type, microbial activity, temperature, and moisture. fao.org

Studies have shown that this compound can accumulate in soil, with its concentration sometimes exceeding that of the parent compound. fao.org For instance, a US EPA assessment highlighted an aerobic soil metabolism study where the concentration of CGA-62826 reached up to 73.5% of the applied metalaxyl. regulations.gov

A comparative study on the degradation of metalaxyl in temperate (German) and tropical (Cameroonian) soils revealed significant differences in the formation of the acid metabolite. In the German soil, a maximum of approximately 57% of the initial metalaxyl concentration was converted into its acid metabolite after 30 days of incubation. mdpi.com In contrast, the formation in the Cameroonian soil was significantly lower, with a maximum concentration of only about 4% observed after 14 days, suggesting that different environmental conditions and microbial populations heavily influence the metabolic pathway. mdpi.com

Table 2: Formation of this compound (Acid Metabolite) in Different Soil Types

| Soil Type | Study Type | Maximum Recorded Concentration (% of initial applied Metalaxyl) | Source |

|---|---|---|---|

| German Soil (Temperate) | Laboratory Incubation | ~57% | mdpi.com |

| Cameroonian Soil (Tropical) | Laboratory Incubation | ~4% | mdpi.com |

| Not Specified | Aerobic Soil Metabolism Study | 73.5% | regulations.gov |

Spatial and Temporal Trends of this compound Environmental Presence

The environmental presence of this compound exhibits distinct spatial and temporal patterns. These trends are closely linked to the application timing of the parent fungicide, agricultural practices, and local environmental conditions such as climate and hydrogeology.

Spatially, the occurrence and concentration of this compound can vary significantly between different geographical regions and even between different fields. The aforementioned study comparing German and Cameroonian soils provides a clear example of spatial variability, where temperate soil conditions favored a much higher accumulation of the metabolite compared to tropical soil. mdpi.com This difference is attributed to variations in soil microbial communities and their enzymatic activities. mdpi.com

Temporally, the concentration of this compound in both soil and water fluctuates, often peaking after the application of metalaxyl and subsequent rainfall or irrigation. The monitoring data from the Jyndevad site in Denmark illustrates this temporal trend, with concentrations in groundwater rising and falling in response to specific application and recharge events throughout the monitoring period. researchgate.net A study of the Viotikos Kifissos basin in Greece also analyzed the spatial and temporal variation of pesticide residues over a three-year period, noting a general reduction in detected pesticides after the implementation of low-input crop management systems, highlighting how changes in agricultural practices can influence environmental concentrations over time. tandfonline.com

Current Monitoring Frameworks and Identification of Knowledge Gaps

Recognizing the potential for groundwater contamination, regulatory bodies have established monitoring frameworks that, in some cases, specifically include this compound. The German Federal Environment Agency (UBA), for example, maintains a recommendation list for monitoring plant protection product metabolites in German groundwater. umweltbundesamt.de this compound (as CGA 62826) is included on this list, with its prioritization based on modeling and lysimeter studies that estimate potential groundwater concentrations exceeding the threshold of 0.1 µg/l. umweltbundesamt.de This framework serves as a proactive measure to track the presence of potentially harmful metabolites in water resources.

In the United States, the EPA has designated this compound (CGA-62826) as a "residue of concern" (ROC). regulations.gov This designation means it is included in risk assessments, and a "total toxic residue" (TTR) approach is used, which sums the concentrations of the parent compound and its relevant metabolites for regulatory purposes, particularly in drinking water assessments. regulations.gov

Despite these frameworks, knowledge gaps remain. A key challenge is the lack of widespread, consistent monitoring data specifically for this compound across diverse agricultural regions. Much of the available data focuses on the parent compound, metalaxyl. There is a need for more quantitative studies on the fate of specific isomers of the metabolite. nih.gov Early EPA documents from the 1980s had already identified the necessity of measuring groundwater levels of CGA-62826 and developing a complete environmental fate profile, a gap that is still being addressed. epa.gov Furthermore, as the use of metalaxyl continues, the risk of groundwater contamination, particularly in vulnerable areas with permeable soils and shallow water tables, needs to be continually reassessed through targeted monitoring programs. nih.govepa.gov

Future Research Directions in Metalaxyl O Desmethyl Environmental Chemistry

Refinement of Predictive Models for Environmental Fate and Transport

Predictive models are invaluable tools for estimating the environmental distribution and persistence of chemical compounds. However, the accuracy of these models for pesticide metabolites like Metalaxyl-O-desmethyl is often limited by a lack of specific input data. Future research should focus on acquiring the necessary experimental data to refine existing models such as FOCUS (FOrum for the Co-ordination of pesticide fate models and their USe), PRZM (Pesticide Root Zone Model), and PELMO (Pesticide Leaching Model).

A critical need is the determination of key physicochemical properties of this compound, which are fundamental inputs for these models. Additionally, laboratory and field studies are required to establish its degradation kinetics in various environmental compartments, including soil and water. Understanding the influence of environmental factors such as soil type, pH, temperature, and microbial activity on these degradation rates will be crucial for developing more robust and accurate predictive models.

Table 1: Key Parameters for Refining Environmental Fate Models for this compound

| Parameter | Description | Importance for Modeling |

| Soil Sorption Coefficient (Kd/Koc) | The extent to which this compound binds to soil particles. | Determines its mobility in soil and potential for leaching into groundwater. |

| Degradation Half-life (DT50) | The time it takes for 50% of the compound to degrade in soil and water. | A key indicator of its persistence in the environment. |

| Photolysis Rate | The rate of degradation due to sunlight. | Important for assessing its fate in surface waters and on plant surfaces. |

| Volatility (Henry's Law Constant) | The tendency of the compound to move from water or soil into the air. | Determines the potential for atmospheric transport. |

By incorporating more accurate and specific data for this compound, these refined models will provide better predictions of its environmental concentrations, transport, and ultimate fate, thereby improving risk assessments.

Development of Novel Analytical Approaches for Enhanced Sensitivity and Specificity

The accurate detection and quantification of this compound in complex environmental matrices such as soil, water, and biological tissues are paramount for understanding its environmental behavior. While analytical methods like thin-layer chromatography (TLC), gas-liquid chromatography (GLC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are available for metalaxyl (B1676325) and its metabolites, there is a continuous need for the development of novel analytical approaches with enhanced sensitivity and specificity. researchgate.netnih.gov

Future research should focus on the development and validation of methods capable of detecting trace levels of this compound. This is particularly important as even low concentrations of pesticide metabolites can have potential ecological effects. Advanced techniques such as high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offer the potential for highly selective and sensitive detection. Furthermore, the development of specific antibodies for use in immunoassay-based methods could provide rapid and cost-effective screening tools for environmental monitoring.

Table 2: Comparison of Analytical Techniques for Pesticide Metabolite Analysis

| Analytical Technique | Advantages | Areas for Future Development for this compound |

| LC-MS/MS | High sensitivity and specificity, suitable for complex matrices. | Development of standardized methods for routine monitoring. |

| High-Resolution MS (e.g., Orbitrap, TOF) | Accurate mass measurement for confident identification of unknown transformation products. | Application in non-targeted screening for a broader range of metabolites. |

| Immunoassays (e.g., ELISA) | Rapid, cost-effective, and suitable for high-throughput screening. | Development of specific antibodies for this compound. |

| Biosensors | Potential for real-time, in-situ monitoring. | Research into selective biological recognition elements. |

Improving the analytical capabilities for this compound will enable more accurate exposure assessments and a better understanding of its distribution in the environment.

Comprehensive Studies on Enantioselective Dynamics Across Diverse Ecosystems

Metalaxyl is a chiral compound, meaning it exists as two enantiomers (R- and S-forms) that are mirror images of each other. The fungicidally active enantiomer is R-metalaxyl, also known as metalaxyl-M or mefenoxam. ekb.eg Research has shown that the degradation of metalaxyl in the environment can be enantioselective, with one enantiomer degrading faster than the other. ekb.eg This enantioselectivity is often influenced by microbial activity and can vary significantly between different soil types and environmental conditions.

While studies have investigated the enantioselective behavior of metalaxyl and its primary metabolite, metalaxyl acid, there is a significant knowledge gap regarding the enantioselective dynamics of this compound. Future research must address this by conducting comprehensive studies across a variety of ecosystems, including different agricultural soils, aquatic systems, and plant matrices.

Key research questions to be addressed include:

Is the formation of this compound from metalaxyl an enantioselective process?

Does this compound itself undergo enantioselective degradation in the environment?

How do different environmental factors (e.g., soil pH, microbial communities) influence the enantiomeric fraction of this compound?

What are the potential ecological implications of changes in the enantiomeric ratio of this compound?

Answering these questions will require the use of advanced chiral separation techniques, such as chiral HPLC, coupled with sensitive detection methods. A deeper understanding of the enantioselective dynamics of this compound is crucial for a more accurate assessment of its environmental risk and persistence.

Interdisciplinary Research on Transformation Product Pathways and Environmental Interactions

The environmental fate of this compound does not end with its formation. It can undergo further transformation, leading to a cascade of other degradation products. Additionally, it can interact with various components of the ecosystem, including soil organic matter, minerals, and biota. A comprehensive understanding of these processes requires an interdisciplinary research approach, combining expertise from environmental chemistry, microbiology, toxicology, and soil science.

Future research should aim to elucidate the complete transformation pathways of this compound under both biotic and abiotic conditions. This includes identifying the subsequent degradation products and the microorganisms or chemical processes responsible for their formation. Studies on the sorption-desorption behavior of this compound in different soil types will be essential to predict its mobility and bioavailability.

Q & A

Q. How can researchers ensure reproducibility in this compound studies?

- Methodological Answer : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish raw spectra, calibration data, and metadata in repositories like Metabolights or Zenodo. Adhere to OECD guidelines for ecotoxicity testing .

- Conflict Resolution : Use inter-laboratory ring tests to harmonize analytical protocols and reduce variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.